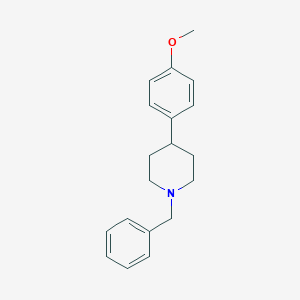
1-Benzyl-4-(4-methoxyphenyl)piperidine
Cat. No. B081057
Key on ui cas rn:
13314-69-7
M. Wt: 281.4 g/mol
InChI Key: UKPAKYMOHCOFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133446
Procedure details


A mixture of 1-benzyl-4-(4-methoxy)phenylpiperidine (XVIII, Step 3, 0.4724 g, 1.7 mmol), dichloroethane (4.4 ml) and 1-chloroethylchloroformate (0.66 ml, 6.1 mmol) is refluxed overnight, then concentrated and the residue refluxed in methanol for 2 hours. After cooling, the solvent is removed and the resulting solids are slurried in dichloromethane. Ether is added and the solids are collected and then partitioned between dichloromethane and saturated sodium bicarbonate. The combined organic phases are backwashed with saline, dried over magnesium sulfate, and concentrated to give a residue which is chromatographed on silica gel eluting with methanol/dichloromethane (4/96) containing ammonium hydroxide (0.4%), followed by methanol/dichloromethane (6/94) containing ammonium hydroxide (0.4%). The appropriate fractions are pooled and concentrated to give 4-(4-methoxyphenyl)piperidine (XIX), NMR (CDCl3) 1.66, 1.83, 2.06, 2.58, 2.76, 3.21, 3.79. 6.85 and 7.15 δ.



Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(Cl)C.ClC(OC(Cl)=O)C>>[CH3:21][O:20][C:17]1[CH:16]=[CH:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4724 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
0.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)OC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue refluxed in methanol for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between dichloromethane and saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed on silica gel eluting with methanol/dichloromethane (4/96)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing ammonium hydroxide (0.4%)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing ammonium hydroxide (0.4%)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
